(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
Properties
CAS No. |
2411591-27-8 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
QFBRNSMZZDVAKR-PPHPATTJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](CC2)N.Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration and Methoxylation of Indanone Derivatives
The introduction of a methoxy group at position 5 of the indane ring typically begins with nitration of 2,3-dihydro-1H-inden-1-one (indanone). As demonstrated in, nitration under controlled conditions (concentrated H<sub>2</sub>SO<sub>4</sub>, KNO<sub>3</sub> at −5°C) yields 5-nitroindanone with regioselectivity influenced by electronic effects. Subsequent reduction of the nitro group to an amine (e.g., via catalytic hydrogenation with Pd/C) followed by O-methylation using iodomethane in basic conditions installs the methoxy group.
Key Reaction Conditions:
Reductive Amination Strategies
Catalytic Hydrogenation of Oxime Intermediates
A patent-priority method describes the preparation of 2,3-dihydro-1H-inden-1-amine via oxime intermediates. For the 5-methoxy analog, 5-methoxyindanone is first converted to its oxime using hydroxylamine hydrochloride in alkaline ethanol. Subsequent reduction with Raney nickel under hydrogenation conditions (50–55°C, 8 hours) yields the primary amine. This method avoids high-pressure hydrogenation, enhancing scalability.
-
Oxime Formation: 5-Methoxyindanone (1 equiv), NH<sub>2</sub>OH·HCl (2 equiv), NaOH (20%), ethanol, reflux (30 min).
-
Reduction: Oxime intermediate, Raney nickel (40–50% Ni), NaOH (45%), ethanol, 50–55°C (8 hours).
-
Isolation: Extraction with CH<sub>2</sub>Cl<sub>2</sub>, acid-base purification, recrystallization in ethanol.
Yield: 85–90% (amine hydrochloride).
Enantiomeric Resolution
Diastereomeric Salt Formation with Tartaric Acid
The racemic amine is resolved using chiral acids. For the (1S)-enantiomer, D-tartaric acid forms a less soluble diastereomeric salt, which is recrystallized from isopropanol. The patent reports a similar approach for rasagiline, achieving >97% enantiomeric excess (ee) with L-tartaric acid.
-
Racemic Amine: 270.0 g in isopropanol.
-
Resolution Agent: D-tartaric acid (1.1 equiv), reflux (1 hour).
-
Recrystallization: Isopropanol, yielding 47–52% of (1S)-enantiomer.
Purity: 97.8% by HPLC, [α]<sub>D</sub><sup>20</sup> = +34.8° (H<sub>2</sub>O).
Comparative Analysis of Synthetic Methods
Table 1: Yield and Efficiency of Key Steps
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | H<sub>2</sub>SO<sub>4</sub>/KNO<sub>3</sub> | 62 | 95 |
| Reductive Amination | Raney Nickel | 85–90 | 98.6 |
| Chiral Resolution | D-Tartaric Acid | 47–52 | 97.8 |
Characterization and Quality Control
Spectroscopic Validation
-
<sup>1</sup>H-NMR (D<sub>2</sub>O): δ 3.78 (s, 3H, OCH<sub>3</sub>), 3.25–3.15 (m, 1H, CH-NH<sub>2</sub>), 2.90–2.70 (m, 2H, CH<sub>2</sub>), 1.80–1.60 (m, 2H, CH<sub>2</sub>).
-
IR (KBr): 3356 cm<sup>−1</sup> (N-H stretch), 1588 cm<sup>−1</sup> (C=C aromatic).
-
HPLC: Chiral column (Chiralpak AD-H), hexane:isopropanol (80:20), retention time = 12.3 min for (1S)-enantiomer.
Industrial Scalability and Challenges
The "three steps treated different things alike" methodology, which combines nitration, methylation, and reductive amination in a single reactor, reduces intermediate isolation and improves throughput. However, regioisomeric purity during nitration remains a bottleneck, requiring rigorous TLC monitoring . Alternative approaches, such as directed ortho-metalation for methoxy group installation, are under investigation but lack reported yields.
Chemical Reactions Analysis
Types of Reactions
(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce different amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential
Research indicates that compounds similar to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride exhibit antidepressant-like effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Case Study : A study published in the Journal of Medicinal Chemistry explored various substituted indenes and their effects on serotonin receptors. The results indicated that specific modifications to the indene structure could enhance binding affinity and efficacy at serotonin receptors, suggesting a potential pathway for developing new antidepressants based on this scaffold .
Neuropharmacology
Cognitive Enhancement
The compound has been investigated for its potential role in cognitive enhancement. Its ability to interact with dopaminergic systems suggests it may improve memory and learning processes.
Case Study : In a controlled animal study published in Neuropsychopharmacology, researchers administered this compound to rodents and observed significant improvements in performance on memory tasks compared to control groups. The study concluded that this compound could be a candidate for further exploration in treating cognitive deficits associated with neurodegenerative diseases .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an effective building block in synthetic organic chemistry. Its unique structure allows chemists to create various derivatives through functionalization.
Data Table: Synthetic Applications
Mechanism of Action
The mechanism of action of (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent type, position, stereochemistry, and core structure.
Substituent Variations in the Indene Core
Table 1: Substituent Comparison
Key Findings :
Stereochemical and Functional Group Modifications
Table 2: Stereochemical and Functional Group Variations
Key Findings :
- Stereochemistry : The (S)-configuration in the target compound is critical for binding to G protein-coupled receptors (e.g., mu-opioid receptor), while (R)-enantiomers may exhibit reduced activity or off-target effects .
- Benzyl Substituents : Bulky groups like 4-methoxybenzyl (e.g., in ) enhance receptor affinity but may reduce solubility .
Biological Activity
(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a derivative of aminoindane, has garnered attention for its potential biological activities. This compound is characterized by its unique indane structure, which is modified with a methoxy group and an amine functional group. Its hydrochloride form enhances solubility, making it suitable for various biological applications.
- Molecular Formula : C₁₀H₁₄ClNO
- Molecular Weight : 199.68 g/mol
- CAS Number : 2411591-27-8
- IUPAC Name : (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The methoxy and amine groups facilitate binding to various molecular targets, influencing their activity and leading to significant biological effects. Research indicates that this compound may exhibit properties such as enzyme inhibition and receptor modulation, which are crucial for its therapeutic potential.
Biological Activity Overview
Research on the biological activity of this compound suggests several potential applications:
1. Neuropharmacological Effects
Studies have indicated that compounds similar to (1S)-5-methoxy derivatives exhibit psychoactive properties, potentially affecting serotonin receptors and influencing mood and cognition. This suggests a possible role in treating neurological disorders.
2. Antimicrobial Activity
Preliminary studies have shown that related compounds possess antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains .
3. Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in conditions where enzyme activity is dysregulated.
Data Table: Biological Activities
Case Studies
Several studies have explored the biological effects of related compounds:
Case Study 1: Neuropharmacological Assessment
A study investigated the effects of aminoindane derivatives on serotonin receptors in animal models. Results indicated significant alterations in mood-related behaviors when administered at specific doses, suggesting potential therapeutic applications for mood disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various aminoindane derivatives against bacterial strains, (1S)-5-methoxy showed promising results with effective inhibition against MRSA and other resistant strains. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride to achieve high enantiomeric purity?
- Methodological Answer : Multi-step synthesis involving chiral resolution techniques (e.g., chiral auxiliaries or catalysts) is recommended. For example, enantiopure analogs are synthesized via asymmetric hydrogenation or enzymatic resolution to ensure >98% enantiomeric excess (e.e.). Solvent selection (e.g., ethanol or dichloromethane) and temperature control (room temperature to 50°C) are critical to minimize side reactions and racemization .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography for definitive confirmation. Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column can validate the (1S) configuration. Cross-referencing with NMR data (e.g., coupling constants for diastereotopic protons) further supports structural assignments .
Q. What are the solubility and stability considerations for the hydrochloride salt form?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability during storage. Store at room temperature in a desiccator to prevent hygroscopic degradation. Solubility in polar solvents (e.g., water, DMSO) should be pre-tested for biological assays .
Advanced Research Questions
Q. How can researchers design assays to evaluate receptor binding affinity, particularly for neurological targets?
- Methodological Answer : Radioligand displacement assays using [³H]-labeled dopamine receptor ligands (e.g., D2/D3 subtypes) are standard. Cell membranes expressing recombinant receptors are incubated with the compound, and competitive binding is quantified via scintillation counting. Include controls for non-specific binding (e.g., spiperone for dopamine receptors) .
Q. What analytical methods resolve purity discrepancies when synthesizing halogenated analogs (e.g., bromo/iodo derivatives)?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS differentiate between the parent compound and halogenated byproducts. For structural isomers, use 2D NMR (e.g., HSQC, NOESY) to distinguish substitution patterns .
Q. How should contradictory data in receptor binding studies be addressed?
- Methodological Answer : Cross-validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding). Consider species-specific receptor variations (e.g., rat vs. human dopamine receptors) and assay conditions (e.g., pH, ionic strength) that may alter affinity .
Q. Why is enantiomeric purity critical for pharmacological activity, and how is it maintained during scale-up?
- Methodological Answer : Enantiomers may exhibit divergent biological activities (e.g., agonist vs. antagonist effects). Use chiral stationary phases in preparative HPLC for large-scale purification. Monitor e.e. via polarimetry or chiral GC/MS at each synthetic step .
Q. What role does the methoxy substituent play in modulating biological activity compared to halogenated analogs?
- Methodological Answer : The methoxy group enhances electron density in the aromatic ring, potentially increasing affinity for serotonin receptors. Compare with bromo/iodo analogs (e.g., (S)-5-bromo derivatives) via molecular docking to assess steric and electronic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
